3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide
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Overview
Description
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Urea Derivative Formation: The cyclohexylurea moiety can be introduced by reacting cyclohexylamine with an isocyanate derivative.
Coupling Reactions: The final step involves coupling the thiazole derivative with the urea derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amines and reduced urea derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiazole ring and urea moiety can form hydrogen bonds and other interactions with biological targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(3-phenylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide
- 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethylthiazol-2-yl)propanamide
- 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)butanamide
Uniqueness
The uniqueness of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide lies in its specific combination of functional groups and structural features. The presence of both the cyclohexylurea and thiazole moieties provides a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-11-9-25-16(18-11)21-14(23)8-7-13-10-26-17(20-13)22-15(24)19-12-5-3-2-4-6-12/h9-10,12H,2-8H2,1H3,(H,18,21,23)(H2,19,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMKBZJIXZVHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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